molecular formula C5H10ClNO2S B15296611 Piperidine-4-sulfonyl chloride

Piperidine-4-sulfonyl chloride

Cat. No.: B15296611
M. Wt: 183.66 g/mol
InChI Key: RMZZHWJUJXXTHG-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.govrasayanjournal.co.in It is often referred to as a "privileged scaffold" in medicinal chemistry because its presence in a molecule frequently imparts favorable pharmacological properties, such as high receptor affinity and good bioavailability. The piperidine structure is not merely a passive framework; its nitrogen atom provides a site for substitution, influencing the molecule's polarity and basicity, while the carbon skeleton offers multiple points for functionalization. researchgate.net The development of stereoselective methods to create substituted piperidines is a central goal in modern organic chemistry, enabling the precise synthesis of complex drug candidates. nih.gov

Overview of Sulfonyl Chlorides in Chemical Transformations

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophilic compounds widely used as intermediates in organic synthesis. cbijournal.com The strong electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions. Their most common and significant application is the reaction with primary or secondary amines to form stable sulfonamide linkages (R-SO₂-NR'R''). nih.gov This reaction is fundamental to the synthesis of a large class of drugs known as sulfa drugs. Additionally, sulfonyl chlorides react with alcohols to produce sulfonate esters, which are themselves useful intermediates in further chemical transformations. cbijournal.com

Position of Piperidine-4-sulfonyl chloride within Advanced Synthetic Methodologies

This compound is strategically positioned as a versatile linker or building block in advanced synthetic methodologies. Its bifunctional nature allows for a two-stage reaction sequence. The highly reactive sulfonyl chloride group can first be reacted with a nucleophile, such as an amine, to form a stable sulfonamide. Subsequently, the nitrogen atom of the piperidine ring, which is a secondary amine, can be functionalized through reactions like alkylation, acylation, or another sulfonylation.

In practice, to achieve this selectivity, N-protected derivatives of this compound are often employed. Protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are attached to the piperidine nitrogen. These protected intermediates, like tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate or Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, allow the sulfonyl chloride to react without interference from the piperidine nitrogen. Once the sulfonamide bond is formed, the protecting group can be chemically removed, revealing the piperidine's secondary amine for further modification. This protection-deprotection strategy is a cornerstone of modern synthesis, enabling the construction of highly complex molecules with precise control.

Historical Context and Evolution of Research Involving this compound

The historical development of this compound is intrinsically linked to the broader evolution of organic chemistry. The synthesis of simple sulfonyl chlorides and the construction of the piperidine ring have been established practices for many decades, with foundational methods like the Dieckmann condensation being used for synthesizing piperidone precursors. dtic.mil Early research focused on the synthesis and reactions of monofunctional, simpler reagents.

The emergence of complex, bifunctional building blocks like this compound is a more recent development, driven by the increasing demand for sophisticated molecules in drug discovery. While specific historical papers detailing its first synthesis are not prominent, its availability from commercial suppliers and its appearance in modern patent literature for the synthesis of complex therapeutic agents signify its value in contemporary research. google.comgoogle.com The evolution reflects a shift in synthetic strategy from using simple, small reagents in multi-step processes to employing more complex, pre-functionalized intermediates that can introduce significant structural complexity in a single step, thereby streamlining the synthetic route to new chemical entities.

Physicochemical Properties of this compound and its N-Protected Derivatives

The following table outlines key predicted and documented properties for this compound and its commonly used N-Boc and N-Cbz protected analogues. The protected forms are often preferred in synthesis for their enhanced stability and solubility in organic solvents.

PropertyThis compoundtert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (N-Boc)Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (N-Cbz)
CAS Number 1646328-04-2782501-25-1287953-54-2
Molecular Formula C₅H₁₀ClNO₂SC₁₀H₁₈ClNO₄SC₁₃H₁₆ClNO₄S
Molecular Weight 183.66 g/mol 283.77 g/mol 317.79 g/mol
Boiling Point 279.3±29.0 °C (Predicted)N/A454.9±44.0 °C (Predicted)
Density 1.38±0.1 g/cm³ (Predicted)N/A1.39±0.1 g/cm³ (Predicted)
Physical Form N/ASolidPowder

Detailed Research Findings

Research involving this compound and its derivatives primarily focuses on their application in synthesizing complex organic molecules, especially for pharmaceutical development. The core utility lies in using the sulfonyl chloride moiety to connect with an amine-containing fragment to create a sulfonamide, a functional group prevalent in many biologically active compounds.

A common synthetic route involves the reaction of an N-protected piperidine intermediate with a substituted sulfonyl chloride. researchgate.net For example, N-Boc-piperidine-3-carboxylic acid can be elaborated and subsequently reacted with various sulfonyl chlorides to produce novel piperidine carboxamide derivatives. researchgate.net This highlights the general strategy of combining piperidine scaffolds with sulfonyl groups to explore new chemical space.

In another representative synthesis, a piperidine-containing alcohol reacts with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) to form a sulfonate ester or, in other cases, a sulfonamide at the nitrogen. researchgate.net These examples underscore the synthetic schemes where a molecule like this compound would be employed. A researcher would use its N-protected form to react with a primary or secondary amine, building a piperidine-4-sulfonamide (B2768077) core structure. This structure could then be deprotected and further functionalized at the piperidine nitrogen, serving as a versatile scaffold for creating libraries of potential drug candidates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZZHWJUJXXTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Piperidine 4 Sulfonyl Chloride and Its Derivatives

Direct Synthesis Strategies of Piperidine-4-sulfonyl chloride

The direct synthesis of this compound typically involves a two-step process: the sulfonation of a piperidine (B6355638) precursor followed by chlorination of the resulting sulfonic acid.

Approaches Involving Chlorosulfonation of Piperidine Precursors

The most common precursor for the synthesis of this compound is piperidine itself. The reaction proceeds via the formation of piperidine-4-sulfonic acid. This is achieved through chlorosulfonation, where piperidine is treated with a sulfonating agent. A patent describes a process for preparing chloropyridine sulfonyl chloride from hydroxypyridine sulfonic acid using a mixture of phosphorus trichloride (B1173362) and chlorine gas scielo.org.mx. While not a direct analogue, this illustrates a relevant transformation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The conversion of the intermediate piperidine-4-sulfonic acid to this compound is a critical step. This is typically achieved using a chlorinating agent. A common method for converting sulfonic acids to their corresponding sulfonyl chlorides is treatment with phosphorus pentachloride google.comorgsyn.orgwipo.int. Another effective reagent for this transformation is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which allows for the conversion under mild, solvent-free conditions at room temperature kcl.ac.uk. The optimization of reaction conditions, such as temperature, solvent, and the molar ratio of reactants, is crucial for maximizing the yield and purity of the final product.

Synthesis of N-Protected this compound Analogues

To allow for selective reactions at the sulfonyl chloride moiety without interference from the piperidine nitrogen, N-protected analogues are widely used.

Utilizing Boc-Protection Strategies in Piperidine Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under various conditions and its ease of removal. The synthesis of N-Boc-piperidine-4-sulfonyl chloride can be achieved from several N-Boc protected piperidine precursors.

A common starting material is N-Boc-4-piperidone chemicalbook.com. This can be converted to various useful intermediates. For instance, the synthesis of N-Boc-4-hydroxypiperidine is well-documented and involves the reduction of N-Boc-4-piperidone, followed by protection of the nitrogen with di-tert-butyl dicarbonate (B1257347) google.com. Another key intermediate is N-Boc-4-aminopiperidine, which can be synthesized from 4-aminopiperidine (B84694) google.comnih.gov. While direct protocols for the conversion of these precursors to N-Boc-piperidine-4-sulfonyl chloride are not extensively detailed in the provided results, the availability of these precursors is a critical first step.

A plausible synthetic route would involve the conversion of an N-Boc protected piperidine with a suitable functional group at the 4-position, which can then be transformed into the sulfonyl chloride.

Other Amine Protecting Group Considerations in Sulfonyl Chloride Synthesis

Besides the Boc group, other protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) are also employed in the synthesis of piperidine derivatives.

The synthesis of Fmoc-protected piperidine precursors is also established. For example, 1-Fmoc-4-piperidone can be synthesized from 4-oxopiperidinium chloride and N-(9-Fluorenylmethoxycarbonyloxy)succinimide chemicalbook.com. This intermediate can potentially be converted to N-Fmoc-piperidine-4-sulfonyl chloride.

The Cbz group is another important protecting group. While a direct synthesis for N-Cbz-piperidine-4-sulfonyl chloride is not detailed, the synthesis of related Cbz-protected piperidines provides a basis for its preparation.

Preparation of Substituted this compound Derivatives

The synthesis of this compound derivatives with substituents on the piperidine ring allows for the exploration of a wider chemical space and the fine-tuning of pharmacological properties.

The synthesis of such compounds can start from appropriately substituted piperidine precursors. For instance, the synthesis of 3-methylpiperidin-4-one (B1313904) hydrochloride has been reported, which could serve as a starting material for 3-methylthis compound chemicalbook.com. A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has also been described researchgate.net. These substituted piperidines can then undergo sulfonation and chlorination to yield the desired substituted this compound. The synthesis of 4-substituted-4-aminopiperidine derivatives has also been achieved, providing another avenue to substituted piperidine-4-sulfonyl chlorides nih.gov.

Strategies for Introducing Substituents onto the Piperidine Ring Prior to Sulfonyl Chloride Formation

A primary strategy for synthesizing complex this compound derivatives involves the initial construction of a piperidine ring already bearing the desired substituents. This approach allows for a wide variety of functionalities to be incorporated before the final, often sensitive, conversion to the sulfonyl chloride.

The synthesis typically begins with a versatile piperidine precursor, such as a piperidin-4-one derivative. chemrevlett.com These ketones serve as flexible scaffolds for introducing substituents at various positions. For instance, N-acyl-protected piperidin-4-ones can be functionalized at the C3 position via enolate chemistry. The resulting substituted piperidinone can then be carried forward. The piperidine ring itself, once formed, is a key building block in numerous drugs and alkaloids. researchgate.net

Once the desired substituted piperidine is synthesized, the next critical step is the introduction of a sulfur-containing functional group at the C4 position, which is then converted to the sulfonyl chloride. A common route involves the transformation of the C4 position into a thiol or a sulfonic acid. This precursor is subsequently chlorinated using standard reagents. The conversion of sulfonyl hydrazides using N-chlorosuccinimide (NCS) or the oxidation of thiols followed by chlorination are established methods for forming sulfonyl chlorides. google.comnih.gov For example, a substituted piperidine-4-thiol can be oxidized with hydrogen peroxide and then treated with chlorine gas in an aqueous medium to yield the corresponding this compound. google.com

The following table summarizes various precursor strategies for substituted piperidines destined for conversion to sulfonyl chlorides.

Precursor TypeSynthetic ApproachPotential SubstitutionsKey Intermediate
Piperidin-4-oneAlkylation, Mannich reaction, Michael additionC3, C5, N1Substituted Piperidin-4-one
TetrahydropyridineCyclopropanation & Ring OpeningC33-Substituted Piperidine
Pre-formed PiperidineN-Alkylation, N-ArylationN1N-Substituted Piperidine
Dihydropyridin-4(1H)-oneConjugate AdditionC4, N14-Substituted Piperidin-4-one

This table illustrates common synthetic pathways to substituted piperidine cores before the final sulfonyl chloride formation.

Sequential Functionalization Approaches for Diverse Substitution Patterns

An alternative to pre-functionalization is the sequential modification of the piperidine ring after the sulfonyl moiety has been installed. This approach is particularly powerful for creating diverse libraries of compounds from a common intermediate. C–H functionalization has emerged as a state-of-the-art technique for this purpose, allowing for direct and site-selective introduction of new chemical bonds. nih.gov

The reactivity and regioselectivity of C–H functionalization on the piperidine ring are heavily influenced by the nature of the group attached to the piperidine nitrogen. An N-sulfonyl group, for example, can electronically influence the ring and enable specific transformations. By carefully selecting the catalyst and the N-protecting group, it is possible to direct functionalization to different positions on the piperidine ring. nih.gov

Research has demonstrated that dirhodium catalysts are highly effective for these transformations. For instance, using an N-Boc-piperidine derivative with a specific rhodium catalyst can favor functionalization at the C2 position. In contrast, employing a more electron-withdrawing N-arylacetyl protecting group can shift the selectivity dramatically to the C4 position with high diastereoselectivity. nih.gov Functionalization at the C3 position, which is electronically disfavored for direct C-H insertion, can be achieved indirectly through the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a regio- and stereoselective reductive ring-opening. nih.gov

This sequential approach provides a modular and efficient route to positional analogues that would be challenging to access through classical methods.

Target PositionN-Protecting GroupCatalyst FamilyMethodReference
C2N-Bs (Benzenesulfonyl)Dirhodium (e.g., Rh₂(R-TPPTTL)₄)Direct C-H Functionalization nih.gov
C4N-α-oxoarylacetylDirhodium (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄)Direct C-H Functionalization nih.gov
C3N-BocDirhodiumIndirect: Cyclopropanation & Ring Opening nih.gov

This table showcases catalyst and protecting group strategies for the site-selective functionalization of a piperidine ring.

Industrial and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on safety, efficiency, and scalability. Traditional batch processing methods, while suitable for research, often present challenges for large-scale manufacturing, particularly when dealing with hazardous reagents like chlorosulfonic acid. mdpi.com

Modern industrial approaches increasingly favor continuous manufacturing, which offers significant advantages in safety and process control. mdpi.com A continuous synthesis setup, often employing multiple continuous stirred-tank reactors (CSTRs), allows for the controlled addition of reagents and maintenance of stable reaction conditions, minimizing the risks associated with large volumes of reactive intermediates. mdpi.com

Key considerations for scalable synthesis include:

Process Automation: Automated control systems are crucial for ensuring consistency and reliability. Real-time monitoring of parameters such as temperature, pressure, and reagent flow rates, often using gravimetric balances to measure pump performance, allows for precise process control and immediate response to deviations. mdpi.com

Safety Engineering: The use of highly corrosive and reactive chemicals requires careful selection of equipment materials and process design to prevent leaks and runaway reactions. Automation plays a key role in minimizing operator exposure to hazardous materials. mdpi.com

Yield and Efficiency: Continuous processes can lead to a significant improvement in space-time yield compared to batch methods. For example, a continuous flow process for a sulfonyl chloride was shown to produce a much larger quantity of product in a comparable timeframe and with less solvent volume than an optimized batch process. mdpi.com

Downstream Processing: The integration of continuous filtration and isolation systems into the workflow is essential for creating a seamless and efficient manufacturing process from starting material to final product. mdpi.com

ParameterBatch SynthesisContinuous Synthesis (Flow)Advantage of Continuous
Scale Grams to KilogramsMulti-hundred Grams to TonsHigher throughput
Safety High risk with large volumes of reagentsMinimized volume of reagents at any timeImproved safety profile
Control Variable temperature/concentrationPrecise setpoint consistencyHigh reliability and reproducibility
Space-Time Yield Lower (e.g., 0.072 g mL⁻¹ h⁻¹)Higher (e.g., 0.139 g mL⁻¹ h⁻¹)Increased efficiency

This table provides a comparative overview of batch versus continuous manufacturing processes for sulfonyl chloride synthesis, based on reported data for analogous compounds. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Piperidine 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is central to the utility of piperidine-4-sulfonyl chloride in synthetic chemistry.

Formation of Sulfonamides with Various Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of a diverse array of sulfonamides. sigmaaldrich.com This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reactivity of the amine nucleophile is influenced by steric and electronic factors.

Primary and secondary amines readily react with sulfonyl chlorides to yield the corresponding sulfonamides. For instance, the reaction with benzylamine (B48309) in dichloromethane (B109758) proceeds efficiently at room temperature. However, sterically hindered amines, such as tert-butylamine, may necessitate more forcing conditions, including elevated temperatures or prolonged reaction times. The choice of solvent also plays a role, with polar aprotic solvents like dichloromethane and tetrahydrofuran (B95107) generally promoting faster reaction rates.

The resulting sulfonamides containing a piperidine (B6355638) moiety are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. nih.govnih.gov The sulfonamide linkage is a key structural feature in many therapeutic agents, and the piperidine ring can favorably influence pharmacokinetic properties. nih.govresearchgate.net

Table 1: Examples of Sulfonamide Formation from this compound Derivatives

Amine NucleophileReaction ConditionsProduct ClassYield (%)
BenzylamineDichloromethane, Room TemperatureN-Benzylpiperidine-4-sulfonamide92
Various AminesDichloromethane, Room Temperature, 6hSulfonamides75-95
Primary and Secondary AminesCrosslinked poly(4-vinylpyridine)N-substituted and N,N-disubstituted sulfonamidesHigh researchgate.net

Sulfonyl Transfer Reactions with Other Nucleophiles

Beyond amines, the sulfonyl chloride moiety of this compound can react with other nucleophiles, such as alcohols and thiols, to form sulfonate esters and sulfonothioates, respectively. These reactions broaden the synthetic utility of this compound, allowing for the introduction of the piperidine-4-sulfonyl group onto a wider range of molecular scaffolds. The reaction with alcohols is typically performed in a solvent like tetrahydrofuran at temperatures ranging from 0 °C to room temperature, affording sulfonate esters in good yields. Similarly, reactions with thiols, often conducted in refluxing ethanol, lead to the formation of sulfonothioates.

Table 2: Nucleophilic Substitution with Non-Amine Nucleophiles

NucleophileProduct ClassConditionsYield (%)
AlcoholsSulfonate EstersTHF, 0°C to RT60-85
ThiolsSulfonothioatesEtOH, reflux50-70

Reactions Involving the Piperidine Ring System

The piperidine ring of this compound and its derivatives offers further opportunities for chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Functionalization of the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, enabling a variety of functionalization reactions. In many synthetic sequences, the piperidine nitrogen is protected with a suitable group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to modulate its reactivity and prevent unwanted side reactions. acs.org These protecting groups can be selectively removed under specific conditions to allow for subsequent functionalization.

For instance, N-Boc-protected piperidine derivatives can undergo C-H functionalization at various positions of the ring, directed by specific catalysts. nih.gov This allows for the site-selective introduction of substituents, leading to a diverse library of piperidine analogues. nih.gov The choice of protecting group can influence the stereochemical outcome of these reactions. nih.gov

Regioselective Transformations of the Piperidine Core

The piperidine ring can undergo a variety of regioselective transformations, leading to the formation of substituted piperidines. These reactions are crucial for the synthesis of complex natural products and pharmaceutical agents containing the piperidine scaffold. researchgate.netnih.gov

For example, intramolecular cyclization reactions of appropriately substituted precursors can lead to the formation of condensed piperidine systems. nih.govmdpi.com The regioselectivity of these cyclizations can often be controlled by the choice of catalyst and reaction conditions. nih.gov Additionally, methods for the direct, position-selective C-4 alkylation of pyridines have been developed, providing a route to 4-substituted piperidines after subsequent reduction. nih.gov

Ring-Opening or Cleavage Reactions of Piperidine Derivatives

Under certain conditions, the piperidine ring in derivatives of this compound can undergo ring-opening or cleavage reactions. For instance, certain 2,3-disubstituted pyridines, upon hydroboration/hydrogenation, can experience ring opening of substituents like 2-furyl or 2-thienyl groups to form alcohols and thiols, respectively. nih.gov While not a direct cleavage of the piperidine ring itself, this demonstrates how reactions on substituted piperidine precursors can lead to significant structural modifications. In some cases, strongly electron-withdrawing protecting groups on the piperidine nitrogen, such as a sulfonyl group, can facilitate fragmentation of the starting piperidine. youtube.com

Catalytic Approaches in this compound Transformations

Catalytic methods are paramount in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling transformations under mild conditions. For a substrate like this compound, several catalytic strategies, inferred from studies on analogous alkanesulfonyl and arylsulfonyl chlorides, can be applied.

One of the most common catalytic approaches involves the use of nucleophilic catalysts. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for sulfonylation reactions. In a process involving the C-sulfonylation of 4-alkylpyridines with arylsulfonyl chlorides, DMAP is used to activate the sulfonyl chloride. nih.govacs.org This activation facilitates the subsequent reaction steps. The proposed mechanism involves the formation of a highly reactive N-sulfonylpyridinium salt. nih.govacs.org

Lewis acids are also employed to activate sulfonyl groups, particularly in the context of forming N-sulfonyliminium ions which can then undergo cyclization reactions to produce piperidine scaffolds. usm.edu Studies on the cyclization of N-sulfonamides have screened various metal triflates, identifying catalysts like scandium(III), stannous(II), and copper(II) triflates as highly effective for promoting the conversion to N-sulfonyl piperidines. usm.edu

Modern photocatalysis offers novel pathways for the transformation of sulfonyl chlorides. By using a suitable photocatalyst, sulfonyl chlorides can be converted into sulfonyl radical intermediates. acs.org This method allows for late-stage functionalization and the formation of C-S bonds under mild, light-induced conditions, tolerating a wide array of functional groups. acs.org

The table below summarizes various catalytic systems used in transformations involving sulfonyl chlorides, which could be applicable to this compound.

Catalyst TypeExample Catalyst(s)Reaction TypeReference
Nucleophilic Catalyst4-Dimethylaminopyridine (DMAP)C-Sulfonylation nih.govacs.org
Lewis AcidScandium(III) triflate, Copper(II) triflateIminium Ion Cyclization usm.edu
Peptide CatalystTetrapeptidesEnantioselective Sulfonylation nih.gov
Iodine CatalystMolecular Iodine (I₂)Sulfonylation with tert-amines rsc.org
Photocatalyst5CzBN (2,3,5,6-tetra(carbazol-9-yl)benzonitrile)Sulfonyl Radical Formation acs.org

Mechanistic Studies of Key Reactions

Mechanistic investigations into the reactions of sulfonyl chlorides provide fundamental insights into their reactivity, guiding the development of new synthetic methods.

The solvolysis of alkanesulfonyl and arenesulfonyl chlorides has been a subject of detailed mechanistic study. For most primary and secondary alkanesulfonyl chlorides, the dominant reaction pathway is a bimolecular nucleophilic substitution (SN2) at the sulfur atom. nih.gov This pathway is characterized by a concerted process where the nucleophile attacks the sulfur center as the chloride leaving group departs. nih.govnih.gov

Kinetic studies, including the application of the Grunwald-Winstein equation and the measurement of kinetic solvent isotope effects (KSIE), have been instrumental in elucidating these pathways. nih.gov For instance, the hydrolysis of methanesulfonyl chloride in water is believed to proceed via an SN2 mechanism. nih.gov The nature of the transition state in these SN2 reactions can vary. Depending on the substrate and reaction conditions, the transition state can be "tighter" (more associative, with significant bond formation to the nucleophile) or "looser" (more dissociative, with more S-Cl bond cleavage). rsc.org Kinetic data for the solvolysis of benzenesulfonyl chlorides suggest that a considerable degree of bond-making is required to reach the transition state. cdnsciencepub.com In some cases, particularly with substrates that can stabilize a positive charge, a unimolecular SN1 pathway involving an ionization step may compete with or dominate the SN2 pathway. nih.gov

The transformations of sulfonyl chlorides often proceed through highly reactive intermediates that dictate the final product structure.

One of the most relevant mechanistic models for a reaction at the 4-position of a nitrogen heterocycle comes from the study of C-sulfonylation of 4-alkylpyridines. nih.govacs.orgacs.org A plausible mechanism involves the initial N-sulfonylation of the pyridine (B92270) nitrogen by the sulfonyl chloride to form a pyridinium salt intermediate . nih.govacs.org This intermediate is highly activated at the picolyl position (the CH₂ group adjacent to the ring), allowing a base like triethylamine (B128534) to deprotonate it, forming an alkylidene dihydropyridine (B1217469) intermediate . nih.govacs.orgacs.org This neutral intermediate then acts as the key nucleophile, reacting with another molecule of sulfonyl chloride (activated by a catalyst like DMAP) at the exocyclic carbon to form the C-S bond. nih.govacs.org

In reactions with imines, alkanesulfonyl chlorides can generate N-alkanesulfonyliminium ions . researchgate.net These electrophilic intermediates can then be trapped by various nucleophiles. For example, in reactions with 3,4-dihydroisoquinoline, the intermediate iminium ion can react with another molecule of the imine, water, or a chloride anion, leading to a variety of products instead of a simple cyclized β-sultam. researchgate.net

Under photoredox catalysis conditions, the key intermediates are sulfonyl radicals . These are generated from sulfonyl chlorides and can participate in a wide range of radical reactions, such as addition to alkenes, providing a powerful method for C-S bond formation. acs.org

The table below highlights key intermediates formed from sulfonyl chlorides and their role in transformations.

IntermediatePrecursorsKey Reaction TypeReference
Pyridinium SaltPyridine derivative + Sulfonyl chlorideActivation for deprotonation nih.govacs.org
Alkylidene DihydropyridineDeprotonation of Picolyl Pyridinium SaltNucleophilic C-Sulfonylation nih.govacs.orgacs.org
N-Alkanesulfonyliminium IonImine + Alkanesulfonyl chlorideNucleophilic Addition researchgate.net
Sulfonyl RadicalSulfonyl chloride + PhotocatalystRadical Addition to Alkenes acs.org

Structural Elucidation and Spectroscopic Characterization of Piperidine 4 Sulfonyl Chloride Derivatives

X-ray Crystallography Studies

X-ray crystallography provides precise information about the atomic arrangement in a crystalline solid, offering a definitive method for determining molecular structure. nih.gov

The stereochemistry of these compounds is also unambiguously determined through X-ray analysis. This technique allows for the precise assignment of the spatial arrangement of atoms, which is critical for understanding the molecule's biological activity and chemical reactivity.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. In the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217), molecules are observed to pack in a specific arrangement when viewed along the a-axis, with hydrogen bonds playing a key role in this assembly. researchgate.net The crystal structure of 4-phenyl-piperazine-1-sulfonamide reveals hydrophilic layers containing the sulfonamide function and hydrophobic layers composed of the phenyl-piperazine structure. researchgate.net This segregation of polar and non-polar regions is a common feature in the crystal packing of amphiphilic molecules.

The study of supramolecular assemblies provides insights into how molecules recognize and interact with each other to form larger, ordered structures. amercrystalassn.org In some piperidine (B6355638) derivatives, the formation of nanotube-like structures in the solid state has been observed. rsc.org The sulfonyl chloride groups themselves can play a significant role in directing crystal packing through intermolecular interactions. rsc.org

A variety of non-covalent interactions are responsible for the stability of the crystal lattice of piperidine-4-sulfonyl chloride derivatives. Hydrogen bonding is a predominant interaction. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol exhibits both intermolecular and intramolecular hydrogen bonds of the O–H···O and C–H···O types. researchgate.net In the hydrates of 4-methylpiperidine (B120128) and 4-chloropiperidine, hydrogen bonds between the piperidine derivatives and water molecules are crucial in defining the crystal structure. rsc.org

The interplay of these various intermolecular forces, including van der Waals forces, dictates the final three-dimensional arrangement of the molecules in the crystal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). mdpi.com

¹H NMR spectroscopy is used to determine the number of different types of protons in a molecule and their connectivity. The chemical shift (δ) of a proton is influenced by its electronic environment. For instance, in the ¹H NMR spectrum of piperidine, distinct signals are observed for the protons at different positions on the ring. chemicalbook.comhmdb.ca

In derivatives of this compound, the signals for the piperidine ring protons are typically found in the aliphatic region of the spectrum. For example, in [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, the protons of the piperidine ring appear as multiplets in the range of 1.5 to 3.13 ppm. researchgate.net The presence of substituents on the piperidine ring or the sulfonyl group will cause shifts in the positions of these signals, providing valuable information about the substitution pattern. Aromatic protons, if present in the molecule, will appear in the downfield region of the spectrum, typically between 7 and 8 ppm. researchgate.net

The coupling constants (J-values) between adjacent protons provide information about the dihedral angles between them, which can be used to infer the conformation of the piperidine ring in solution.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the piperidine ring are typically observed in the range of 20-50 ppm. chemicalbook.com For example, in 1-(4-methoxy-benzenesulfonyl)-piperidine, the piperidine carbons appear at δ 23.58, 25.20, and 46.95 ppm. rsc.org

The carbon atom attached to the sulfonyl group (C-4 of the piperidine ring) will have a characteristic chemical shift that is influenced by the electronegativity of the sulfur and oxygen atoms. The chemical shifts of other carbons in the molecule, such as those in aromatic rings or other substituents, will also provide valuable structural information. For example, in 4-(piperidine-1-sulfonyl)-benzonitrile, the carbon atoms of the piperidine ring are observed at δ 23.36, 25.14, and 46.91 ppm, while the aromatic carbons appear at higher chemical shifts. rsc.org

By analyzing both the ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques like COSY and HSQC, a complete picture of the molecular structure can be constructed. researchgate.net

Interactive Data Tables

Table 1: Representative ¹H NMR Data for Piperidine Derivatives

CompoundSolventProtonChemical Shift (ppm)
PiperidineCDCl₃-CH₂- (positions 2,6)2.79
-CH₂- (positions 3,5)1.58
-CH₂- (position 4)1.46
[1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol-Ar-H7.35 (m, 4H)
Ar-H7.18 (t, 2H)
-CH₂-3.13 (d, 2H)
-CH₂-2.65 (t, 2H)
-CH2.46 (m, 1H)
-CH₃2.31 (s, 3H)
-OH2.2 (s, 1H)
-CH₂-1.5 (d, 4H)
4-(4-Nitro-benzenesulfonyl)-morpholineCDCl₃Ar-H8.40 (d, J = 8.78 Hz, 2H)
Ar-H7.94 (d, J = 8.78 Hz, 2H)
-CH₂-3.76 (m, 4H)
-CH₂-3.06 (m, 4H)

Data sourced from references researchgate.netchemicalbook.comrsc.org

Table 2: Representative ¹³C NMR Data for Piperidine Derivatives

CompoundSolventCarbonChemical Shift (ppm)
Piperidine-C-2, C-647.9
C-3, C-527.2
C-425.1
1-(4-Methoxy-benzenesulfonyl)-piperidineCDCl₃Ar-C-O162.86
Ar-C129.77
Ar-CH128.11
Ar-CH114.10
-OCH₃55.60
Piperidine C-2, C-646.95
Piperidine C-3, C-525.20
Piperidine C-423.58
4-(Piperidine-1-sulfonyl)-benzonitrileCDCl₃Ar-C141.08
Ar-CH132.87
Ar-CH128.17
Ar-C-CN117.38
-CN116.29
Piperidine C-2, C-646.91
Piperidine C-3, C-525.14
Piperidine C-423.36

Data sourced from references chemicalbook.comrsc.org

Advanced NMR Techniques for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex structures like this compound derivatives, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial insights. The ¹H NMR spectrum of a simple sulfonyl chloride, such as butane-1-sulfonyl chloride, shows a deshielded multiplet at approximately 3.68 ppm, indicating the strong electron-withdrawing effect of the sulfonyl chloride group on the adjacent protons. acdlabs.com Similarly, in piperidine derivatives, the protons on the carbon atoms adjacent to the nitrogen and the sulfonyl group would exhibit characteristic downfield shifts. acdlabs.comchemicalbook.comchemicalbook.com

For more complex derivatives, advanced two-dimensional (2D) NMR techniques are indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons. For instance, an HMBC experiment on a diacetylated derivative of a complex alkaloid containing an azetidine (B1206935) ring allowed for the determination of connectivities between an NH proton and specific carbon atoms, which was crucial in confirming the ring structure. ipb.pt These advanced techniques are essential for unambiguously assigning the complex structures of substituted this compound derivatives. nih.gov The chemical shifts observed in NMR spectra are also sensitive to the solvent used and the temperature at which the spectra are acquired. ipb.pt

Table 1: Representative ¹H NMR Chemical Shifts for Piperidine and Related Structures

Compound/FragmentProtonChemical Shift (ppm)Solvent
PiperidineH-2, H-6 (axial)~2.79CDCl₃
PiperidineH-2, H-6 (equatorial)~2.18CDCl₃
PiperidineH-3, H-5, H-4~1.53-1.58CDCl₃
Butane-1-sulfonyl chloride-CH₂-SO₂Cl3.68Not specified

Note: This table is interactive and provides a summary of typical chemical shifts. Actual values can vary based on substitution and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. acdlabs.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The sulfonyl chloride (-SO₂Cl) group exhibits strong and characteristic absorption bands in the IR spectrum. acdlabs.comnih.govionike.comresearchgate.net These bands are due to the symmetric and asymmetric stretching vibrations of the S=O bonds.

Asymmetric S=O Stretch: Typically observed in the region of 1370–1410 cm⁻¹ . acdlabs.com

Symmetric S=O Stretch: Usually found in the range of 1166–1204 cm⁻¹ . acdlabs.com

The presence of these two strong absorptions is a clear indicator of the sulfonyl group. In addition to the sulfonyl group vibrations, the IR spectra of this compound derivatives would also show characteristic bands for C-H, N-H (if unsubstituted), and C-N stretching and bending vibrations. For example, the C-H stretching bands for the alkane part of the piperidine ring typically appear around 2800-3000 cm⁻¹. acdlabs.comnist.gov The S-Cl stretching frequency is found in the far-infrared region, typically around 375 cm⁻¹. cdnsciencepub.com

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1370–1410 acdlabs.com
Sulfonyl (SO₂)Symmetric Stretch1166–1204 acdlabs.com
Alkane (C-H)Stretch2800–3000 acdlabs.com
Sulfur-Chlorine (S-Cl)Stretch~375 cdnsciencepub.com

Note: This interactive table highlights the key IR frequencies for identifying the primary functional groups in the target molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. acdlabs.comnih.govionike.comresearchgate.netkfupm.edu.sasioc-journal.cnmagtech.com.cnacs.org

In mass spectrometry, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For this compound, the molecular ion peak would confirm its molecular weight. A key feature in the mass spectrum of a compound containing chlorine is the presence of an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. acdlabs.com

The fragmentation pattern provides a molecular fingerprint and helps to piece together the structure. For sulfonyl chlorides, a characteristic fragmentation involves the loss of the sulfonyl chloride group or parts of it. acdlabs.com For instance, a weak but characteristic ion peak at m/z 99, corresponding to the [SO₂Cl]⁺ fragment, can be observed, along with its isotopic peak at m/z 101. acdlabs.com In the case of arylsulfonamides, a common fragmentation pathway involves the loss of SO₂ (a loss of 64 Da). nih.gov For alkylsulfonyl piperidine-containing compounds, a unique fragmentation mechanism involving inductive cleavage of the C-S bond followed by a retro-Diels-Alder (RDA) reaction has been proposed. researchgate.net The fragmentation of the piperidine ring itself often involves the loss of small alkyl fragments. libretexts.orglibretexts.org

Table 3: Expected Mass Spectrometric Fragments for this compound

Fragmentm/z (Mass-to-Charge Ratio)Description
[M]⁺Corresponds to the molecular weightMolecular Ion
[M+2]⁺Molecular weight + 2Isotopic peak due to ³⁷Cl acdlabs.com
[M - SO₂Cl]⁺M - 99Loss of the sulfonyl chloride group
[SO₂Cl]⁺99Sulfonyl chloride fragment acdlabs.com
[SO₂Cl]⁺ + 2101Isotopic peak for the sulfonyl chloride fragment acdlabs.com

Note: This interactive table outlines the expected major fragments in the mass spectrum, aiding in the identification of the compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. While the saturated piperidine ring itself does not have strong absorptions in the typical UV-Vis range (200-800 nm), the presence of the sulfonyl chloride group and any other chromophores on the piperidine ring or its derivatives can lead to observable electronic transitions. nih.govnist.gov

Computational and Theoretical Chemistry of Piperidine 4 Sulfonyl Chloride and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They offer insights into the electronic structure and energetic properties of molecules, which are essential for predicting their behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting the geometry and electronic properties of molecules. researchgate.net For compounds related to piperidine-4-sulfonyl chloride, such as other piperidine (B6355638) derivatives and sulfonyl chlorides, DFT calculations, often using the B3LYP functional with a basis set like 6-311G**, are employed to determine optimized molecular geometries. nih.govnih.gov

In a typical DFT study, the initial molecular structure is optimized to find the lowest energy conformation. For instance, in a study on aryl sulfonyl piperazine (B1678402) derivatives, DFT with the B3LYP method and 6-31G(d,p) basis set was used to investigate their optimized molecular structure and electronic features. researchgate.net Similarly, calculations on ortho-(4-tolylsulfonamido)benzamides were performed at the B3LYP/6-311G(d,p) level to obtain optimized structures in the gas phase. mdpi.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are compared with experimental X-ray diffraction data to validate the computational model. mdpi.comnih.gov For example, the calculated bond lengths and angles for sulfonyl chloride groups in related structures show good agreement with experimental values. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for Sulfonyl-Containing Compounds Note: This table presents typical data from DFT studies on analogues, as specific data for this compound is not readily available in the cited literature.

ParameterMolecule StudiedComputational LevelCalculated ValueExperimental ValueReference
S=O Bond Length7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chlorideB3LYP/6-311+G(2d,p)1.423 Å1.421(1) Å nih.gov
S-Cl Bond Length7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chlorideB3LYP/6-311+G(2d,p)2.077 Å2.062(1) Å nih.gov
O=S=O Bond Angle7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chlorideB3LYP/6-311+G(2d,p)122.9°122.8(1)° nih.gov
C-S-Cl Bond Angle7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chlorideB3LYP/6-311+G(2d,p)105.4°105.8(1)° nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that serves as an indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.netresearchgate.net For example, in a study of aryl sulfonyl piperazine derivatives, the HOMO-LUMO energy gap was calculated to be 5.19 eV, suggesting low reactivity and a tendency to be stable. researchgate.net DFT calculations on various sulfonyl derivatives have shown that the HOMO is often localized on the aromatic or heterocyclic ring, while the LUMO can be distributed over the sulfonyl group, indicating the likely sites for nucleophilic and electrophilic attack. mdpi.comresearchgate.net

Table 2: HOMO-LUMO Energies and Energy Gaps for Analogous Compounds Note: This table contains representative data from FMO analyses of related compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational LevelReference
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate-6.3166-2.28474.0319B3LYP/6-311G(d,p) nih.gov
Aryl Sulfonyl Piperazine Derivative--5.19DFT/B3LYP/6-31G(d,p) researchgate.net
p-Iodobenzene sulfonyl chloride---B3LYP/LANL2DZ researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net

For sulfonyl chloride analogues, MEP maps reveal that the most negative potential is generally located around the sulfonyl oxygen atoms, making them sites for electrophilic interaction. researchgate.netnih.gov Conversely, a region of positive potential is often found around the sulfur atom of the sulfonyl chloride group, highlighting its electrophilic character and susceptibility to attack by nucleophiles. nih.gov This is consistent with the known reactivity of sulfonyl chlorides. nih.govsigmaaldrich.com In complex molecules, the MEP can also reveal positive potentials on hydrogen atoms involved in hydrogen bonding and negative potentials on other heteroatoms like nitrogen. mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and donor-acceptor interactions within a molecule. researchgate.netrsc.org By "translating" the complex computational wavefunction into the familiar language of Lewis structures, NBO analysis provides insights into the stability arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.netresearchgate.net

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for Analogous Sulfonamides Note: This table shows representative NBO analysis data for related sulfonamide compounds.

Donor NBOAcceptor NBOE(2) (kcal/mol)Compound StudiedReference
LP(1) Nσ(C-S)5.892-(p-tolylsulfonamido)benzamide (2a) mdpi.com
LP(2) Oσ(N-S)1.81 (kJ/mol)2-(p-tolylsulfonamido)benzamide (2a) mdpi.com
n(O)σ*(S-N)-Sulfonamide derivatives researchgate.net

Studies of Noncovalent Interactions

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules. Computational methods allow for the detailed analysis of these weak forces, such as hydrogen bonds and van der Waals interactions.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, used to identify and visualize noncovalent interactions in real space. mdpi.com The NCI analysis method, based on the RDG, generates 3D isosurfaces that depict the regions of these interactions. researchgate.net The color of the isosurfaces typically indicates the nature and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. mdpi.com

A 2D plot of the RDG versus the sign of the second Hessian eigenvalue multiplied by the electron density (sign(λ₂)ρ) provides quantitative information. researchgate.net Spikes in this plot at low density and low RDG values correspond to noncovalent interactions. This methodology has been applied to various complex systems to understand their stabilizing interactions. mdpi.comresearchgate.net For analogues of this compound, this analysis would be instrumental in identifying intramolecular hydrogen bonds involving the piperidine N-H group and intermolecular interactions that govern crystal packing. For example, in charge-transfer complexes, RDG analysis has identified weak interactions between aromatic rings and between lone pairs and hydrogen atoms. mdpi.com

Quantification of Electrostatic, van der Waals, and π-Stacking Interactions

The non-covalent interactions involving this compound and its analogues are critical in determining their chemical behavior and interactions with biological targets. Computational chemistry provides the tools to quantify these forces, which include electrostatic interactions, van der Waals forces, and π-stacking interactions.

Electrostatic Interactions: These are among the most significant forces governing molecular recognition. For piperidine-containing compounds, electrostatic interactions are crucial, particularly when the piperidine nitrogen is protonated. nih.gov The resulting positive charge creates strong Coulombic interactions with polar or charged functional groups. nih.gov Molecular mechanics calculations, using a simple Coulombic model with partial atomic charges, can quantitatively predict the conformer energies resulting from these electrostatic forces. nih.gov In analogues, hydrogen bonds are a dominant form of electrostatic interaction. For example, in sulfonamide derivatives containing a piperidine moiety, hydrogen bonds can form between the sulfonamido group and amino acid residues like glutamine, alanine, and asparagine in a protein's binding pocket. nih.gov The interaction between a chlorine atom and a π-system (Cl–π interaction) is another form of attractive electrostatic interaction, where the primary source of attraction is the dispersion force rather than orbital overlap. nih.gov

The following table summarizes these key non-covalent interactions and their characteristics as they relate to this compound and its analogues.

Interaction TypeDescriptionExample from AnaloguesSignificance
Electrostatic (Coulombic) Long-range forces between charged or polar groups.Interaction between a protonated piperidinium (B107235) nitrogen and a negatively charged group. nih.govGoverns conformational preferences and long-range recognition. nih.gov
Hydrogen Bonding A specific, directional electrostatic interaction involving a hydrogen atom and an electronegative atom (O, N).Sulfonamide N-H or S=O groups forming hydrogen bonds with protein residues. nih.govProvides specificity and contributes significantly to binding affinity. nih.gov
Cl–π Interaction An attractive interaction between a chlorine atom and the face of a π-system. nih.govThe chlorine of the sulfonyl chloride group interacting with an aromatic ring.Contributes to binding energy, with dispersion as the major attractive force. nih.gov
Van der Waals Forces Weak, non-specific attractions arising from temporary dipoles.General contacts between the ligand and non-polar residues in a binding pocket. nih.govCollectively contribute to the overall stability and fit of the ligand-receptor complex. nih.gov
π-Stacking Attractive, noncovalent interactions between aromatic rings.Interaction between an aryl group on a sulfonamide and an aromatic amino acid residue (e.g., Tyrosine). acs.orgresearchgate.netKey for binding affinity and orientation in systems with aromatic moieties. acs.org
π-Alkyl Interaction Interaction between a π-system and an alkyl group.Interaction between an aromatic ring and the piperidine ring's alkyl protons. nih.govContributes to the stabilization of the bound conformation. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound and its analogues are fundamental to their reactivity and biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore these aspects.

Conformational Analysis: The piperidine ring typically adopts a chair conformation, similar to cyclohexane. However, the presence of the nitrogen heteroatom and substituents can lead to different conformational preferences. rsc.org For 4-substituted piperidines, the relative energies of conformers with the substituent in an axial versus equatorial position are nearly identical to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can significantly alter these preferences, especially for polar 4-substituents, often stabilizing the axial conformer due to electrostatic interactions. nih.gov

Computational methods like molecular mechanics can quantitatively predict these conformational free energies. nih.gov NMR spectroscopy is a key experimental technique used to validate these computational findings, for instance, by analyzing coupling constants to determine the preferred conformation. researchgate.net In piperidine nucleoside analogues, NMR analysis has confirmed that the molecules adopt specific iminosugar conformations with equatorially oriented nucleobases, which is crucial for mimicking the bioactive conformation of target compounds. nih.gov

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of low-energy states, MD simulations offer a dynamic view of molecular behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal the full conformational landscape, the stability of different conformations, and the pathways of conformational transitions. mdpi.com

For ligands interacting with biological macromolecules, MD simulations are used to assess the stability of the ligand-protein complex. researchgate.net These simulations can show how a ligand like a piperidine sulfonamide derivative settles into a binding pocket, the stability of its interactions (like hydrogen bonds and hydrophobic contacts) over time, and any conformational changes induced in the protein upon binding. nih.govmdpi.com For example, simulations can track the root mean square deviation (RMSD) of atomic positions to evaluate the stability of a protein-ligand complex. mdpi.com Such simulations are crucial for understanding the molecular mechanisms of action and for refining the design of molecules with enhanced binding affinity and stability. researchgate.netnih.gov

The table below summarizes key aspects of conformational studies on piperidine systems.

Studied System/AnalogueKey FindingMethod(s)Reference
4-Substituted PiperidinesConformer energies are similar to analogous cyclohexanes.J-value method (NMR) nih.gov
4-Substituted Piperidinium SaltsProtonation stabilizes the axial conformer for polar substituents due to electrostatic interactions.J-value method, Molecular Mechanics nih.gov
N-H PiperidineThe N-H proton shows a slight preference for the equatorial position in the gas phase.Dipole Moment Studies rsc.org
Fluorinated PiperidinesConformational preferences are influenced by charge-dipole interactions, hyperconjugation, and solvation.NMR Spectroscopy, Computational Analysis researchgate.net
Piperidine NucleosidesSynthesized compounds adopt a conformation with equatorially oriented nucleobases, mimicking bioactive structures.NMR Analysis nih.gov
Piperidine-based inhibitors in complexMD simulations reveal stable interactions within the binding pocket and enhanced dynamic characteristics.Molecular Dynamics Simulation nih.govresearchgate.net

Prediction of Molecular Properties for Structure-Activity Relationship Studies (General Principles)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational chemistry plays a pivotal role in modern SAR by predicting molecular properties that are often difficult or time-consuming to measure experimentally. These predictions guide the design and optimization of lead compounds.

The fundamental principle is to establish a correlation between calculated molecular descriptors and observed activity. For this compound analogues, this involves calculating properties that reflect their ability to interact with a target, typically a protein.

Key Predictable Properties for SAR:

Electronic Properties: Properties such as electrostatic potential, partial atomic charges, and dipole moments are calculated to understand a molecule's ability to engage in electrostatic and hydrogen bonding interactions. For instance, molecular docking simulations use scoring functions that heavily weight electrostatic and van der Waals interaction energies to predict binding affinity. nih.gov The distribution of charge on a molecule, which can be calculated using quantum mechanics, is critical for its recognition by a biological target. nih.gov

Steric and Conformational Properties: The size, shape, and conformational flexibility of a molecule are crucial for its ability to fit into a binding site. Conformational analysis helps identify the low-energy, bioactive conformation. nih.gov As seen in piperidine derivatives, the stereochemistry (e.g., cis vs. trans isomers) can dramatically affect transporter inhibitory activity and selectivity, a key aspect of SAR. nih.gov Computational models can predict the preferred conformations and the energy barriers between them. nih.gov

Hydrophobicity/Lipophilicity: The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to bind to hydrophobic pockets in a receptor. This property can be accurately predicted using computational algorithms.

By systematically modifying the structure of a lead compound in silico (e.g., changing a substituent on the piperidine ring) and recalculating these properties, researchers can build a predictive SAR model. This model can then be used to prioritize the synthesis of new analogues that are predicted to have improved activity, selectivity, or pharmacokinetic profiles. acs.orgresearchgate.net For example, SAR studies on piperidine-containing sulfonamides have shown that the position of a halogen substituent on an associated benzene (B151609) ring dramatically affects antibacterial potency. nih.gov Computational docking and interaction analysis can rationalize such observations, providing a theoretical foundation for the observed SAR. nih.gov

The following table outlines key molecular properties that can be predicted computationally and their relevance in SAR studies.

Predicted Molecular PropertyComputational Method(s)Relevance to Structure-Activity Relationship (SAR)
Binding Affinity/Score Molecular Docking, Free Energy Perturbation (FEP)Predicts the strength of interaction with a biological target; core of rational drug design. nih.govacs.org
Conformational Energy Molecular Mechanics, Quantum MechanicsDetermines the biologically active conformation and the energy required to adopt it. nih.gov
Electrostatic Potential Quantum MechanicsMaps charge distribution, identifying regions likely to engage in electrostatic or hydrogen-bonding interactions. nih.gov
Steric Descriptors (e.g., Molecular Volume) Molecular ModelingDefines the size and shape constraints for fitting into a binding site.
Lipophilicity (e.g., calculated logP) QSAR/QSPR Models, Atom-based methodsPredicts membrane permeability and hydrophobic interactions, influencing pharmacokinetics and binding.
Stereoisomer Stability Quantum Mechanics, Molecular MechanicsRationalizes differences in activity between enantiomers or diastereomers. nih.gov

Research Applications of Piperidine 4 Sulfonyl Chloride As a Synthetic Building Block

Role in Medicinal Chemistry Research

The piperidine (B6355638) ring is a prevalent nitrogen-containing heterocycle in drugs approved by the U.S. FDA, and its incorporation into molecular design is a well-established strategy in medicinal chemistry. lifechemicals.comnih.gov Piperidine-4-sulfonyl chloride serves as a key intermediate in the synthesis of novel compounds for a range of therapeutic targets.

This compound is instrumental in the development of novel sulfonamide derivatives investigated for their enzyme-inhibiting properties. Sulfonamides are a well-known class of enzyme inhibitors, and the piperidine scaffold can be strategically employed to enhance potency and selectivity. nih.govnih.gov

One significant area of investigation is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.gov Researchers have designed and synthesized series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides that have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.govunica.it Some of these novel sulfonamides demonstrated low nanomolar inhibitory activity and selectivity, particularly against the tumor-associated isoforms hCA IX and XII. nih.gov For instance, docking and molecular dynamics studies revealed that the high selectivity of certain compounds towards these cancer-related enzymes is due to favorable interactions within their active sites. nih.gov

The general synthetic approach often involves the reaction of a piperidine derivative with a sulfamoylbenzoyl chloride to introduce the key sulfonamide moiety responsible for zinc binding within the enzyme's active site. nih.govnih.govunica.it

The sulfonamide functional group is a classic pharmacophore in antimicrobial drugs. nih.govnih.gov The synthesis of novel sulfonamide derivatives using this compound as a starting material has been explored to develop new agents to combat bacterial infections. nih.govresearchgate.net

Research has shown that incorporating a piperidine moiety linked to a sulfonamide can lead to compounds with significant antibacterial activity. nih.gov For example, a series of sulfanilamide (B372717) derivatives containing a piperidine fragment displayed excellent in vitro antibacterial potency against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov One particular compound from this series, C4 , exhibited outstanding inhibitory activity against Xoo, significantly better than commercial agents. nih.gov The proposed mechanism for some of these compounds involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway, and the disruption of the cell membrane. nih.gov

The synthesis of these antimicrobial compounds typically involves a multi-step process where the piperidine ring is functionalized with a sulfonamide group and an alkyl chain, which can enhance membrane interaction. nih.govnih.gov

Table 1: Examples of Piperidine-Sulfonamide Derivatives with Antimicrobial Activity

CompoundTarget OrganismActivityReference
C4 Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 2.02 µg/mL nih.gov
1C E. coli, B. licheniformis, B. linenMIC of 50, 100, and 150 µg/mL, respectively nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govnih.gov Therefore, the development of anti-angiogenic agents is a key strategy in cancer therapy. The piperidine scaffold has been incorporated into molecules designed to inhibit angiogenesis. nih.gov

While direct use of this compound in the synthesis of anti-angiogenic compounds is not extensively detailed in the provided search results, the broader application of piperidine-containing structures in this area is evident. For instance, piperidine alkaloids isolated from Microcos paniculata have demonstrated anti-angiogenic effects on human umbilical vein endothelial cells (HUVECs). nih.gov One of these compounds was shown to inhibit tube formation in HUVECs in a concentration-dependent manner. nih.gov This highlights the potential of the piperidine ring as a core structure for the design of new anti-angiogenic agents. The reactive sulfonyl chloride group of this compound could be utilized to attach various pharmacophores to the piperidine scaffold to explore new chemical space for anti-angiogenic activity.

The piperidine ring is a key structural element in many drugs that act on the central nervous system (CNS). ccspublishing.org.cn Its ability to cross the blood-brain barrier is a valuable property for CNS-targeting drugs. ccspublishing.org.cn Piperidine derivatives have been investigated for a variety of neurological applications, including the treatment of Alzheimer's disease and neuropathic pain. nih.gov

Although direct synthesis from this compound for neurological targets is not explicitly detailed, the versatility of this building block makes it a plausible precursor. For example, the synthesis of haloperidol (B65202) analogs containing a piperidinyl moiety has been reported for their potential in reducing neuropathic nociception. nih.gov Given that the sulfonyl chloride group can be converted into various other functional groups, this compound could serve as a starting point for creating libraries of compounds to be screened for activity against neurological targets.

Applications in Agrochemical Research

The piperidine scaffold is not only important in pharmaceuticals but also in the development of agrochemicals, including fungicides, insecticides, and herbicides. lifechemicals.comccspublishing.org.cn The structural versatility of piperidine allows for the creation of a wide range of biologically active molecules for crop protection. ccspublishing.org.cn

Recent research has focused on synthesizing novel sulfonamide derivatives containing a piperidine moiety as potential bactericides for managing plant bacterial diseases. nih.gov As mentioned previously, compounds like C4 have shown significant promise in controlling bacterial leaf blight in rice. nih.gov The mechanism of action is believed to involve the inhibition of bacterial dihydropteroate synthase and disruption of the cell membrane. nih.gov

The synthesis of these agrochemicals often involves reacting a substituted piperidine with a sulfonyl chloride, highlighting the utility of building blocks like this compound in this field. The development of such compounds offers a potential alternative to existing agrochemicals, especially in the face of growing resistance. nih.gov

Utility in Materials Science Research

The applications of piperidine-containing compounds extend to materials science. The piperidine ring can be incorporated into polymers and other materials to impart specific properties. ccspublishing.org.cn While the direct use of this compound in materials science is not extensively documented in the provided results, the reactivity of the sulfonyl chloride group suggests potential applications. For example, it could be used to functionalize surfaces or to create cross-linked polymer networks. The sulfonyl chloride could react with amine or hydroxyl groups on a polymer backbone to modify its properties.

Analytical Chemistry Applications

While direct and specific research findings on the use of this compound as a derivatization agent in chromatographic methods are not extensively documented in readily available scientific literature, its application can be understood through analogy with structurally similar sulfonyl chloride reagents. The primary function of such a reagent in analytical chemistry is to react with analyte molecules that lack a suitable chromophore, thereby enabling their detection by UV-visible or fluorescence detectors commonly used in High-Performance Liquid Chromatography (HPLC).

The principle involves a chemical reaction between the sulfonyl chloride group of the derivatizing agent and a functional group on the analyte, typically a primary or secondary amine. This reaction forms a stable sulfonamide derivative that incorporates the structural features of the reagent. If the reagent contains a chromophore (a part of a molecule that absorbs light), the resulting derivative becomes readily detectable.

A closely related and well-documented example that illustrates this application is the use of 4-Toluene sulfonyl chloride (TsCl) for the determination of piperidine in pharmaceutical substances by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). oup.comresearchgate.netresearcher.lifeoup.com In this established method, piperidine, which itself has no significant UV absorption, is converted into a UV-active derivative.

The pre-column derivatization reaction involves mixing the sample containing piperidine with 4-Toluene sulfonyl chloride in a basic medium. oup.com The resulting derivative, 1-(p-tolylsulfonyl)piperidine, possesses a strong UV absorbance due to the toluene (B28343) group, allowing for sensitive and accurate quantification by RP-HPLC. researchgate.net

Detailed research findings from a study utilizing 4-Toluene sulfonyl chloride for piperidine analysis demonstrate the effectiveness of this approach. The method was validated for linearity, sensitivity, and accuracy, proving to be a robust tool for quality control. oup.comresearchgate.net

The key parameters and results from this analogous application are summarized in the table below.

Table 1: Chromatographic Conditions and Performance Data for Piperidine Analysis via Derivatization with 4-Toluene Sulfonyl Chloride

ParameterValue/ConditionSource
Analyte Piperidine oup.comresearchgate.net
Derivatizing Agent 4-Toluene sulfonyl chloride (TsCl) oup.comresearchgate.net
Chromatographic Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researcher.lifeoup.com
Column Inertsil C18 (250 x 4.6 mm I.D.) oup.comoup.com
Mobile Phase Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (32:68, v/v) oup.comoup.com
Flow Rate 1.0 mL/min oup.comoup.com
Column Temperature 30°C oup.comoup.com
Linearity Range 0.44 - 53.33 µg/mL oup.com
Correlation Coefficient (R²) 0.9996 oup.com
Limit of Detection (LOD) 0.15 µg/mL oup.com
Limit of Quantitation (LOQ) 0.44 µg/mL oup.com
Average Recovery 101.82% oup.com

This detailed example serves as a strong model for the potential application of this compound. Theoretically, this compound could be used in a similar manner to derivatize analytes containing primary or secondary amine functional groups. The piperidine ring itself does not act as a strong chromophore for standard UV detection, but the sulfonyl chloride functional group provides the reactive handle for the derivatization reaction. The utility of this compound as a derivatization agent would therefore depend on the specific analytical challenge, such as modifying the polarity of an analyte for better chromatographic retention or for introduction into a mass spectrometer.

Future Directions and Emerging Research Perspectives

Development of Greener Synthetic Pathways for Piperidine-4-sulfonyl chloride

The chemical industry is increasingly focused on sustainable development, driving research into environmentally benign synthetic methods. rsc.org Traditional routes to sulfonyl chlorides often involve harsh reagents and generate significant waste. nih.gov The future of this compound synthesis lies in the adoption of greener alternatives that are safer, more efficient, and reduce environmental impact. rsc.orgorganic-chemistry.org

Several innovative strategies are being explored for the synthesis of sulfonyl chlorides in general, which could be adapted for this compound:

Photocatalysis: Visible-light photocatalysis offers a sustainable alternative to traditional methods that often rely on transition-metal catalysts. acs.org Heterogeneous photocatalysts, such as carbon nitrides, are particularly promising as they are inexpensive, recyclable, and allow for easy separation from the reaction mixture. acs.org

Oxidative Chlorosulfonation: Methods using simple and environmentally friendly oxidizing agents are gaining traction. One such approach involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is notable for its use of readily available reagents and simple, chromatography-free purification. organic-chemistry.org Another metal-free method utilizes oxygen as the terminal oxidant in the presence of ammonium (B1175870) nitrate (B79036) and aqueous HCl, significantly reducing solvent use and waste. rsc.org

Alternative Reagents: Research is ongoing to replace toxic and corrosive reagents. For instance, the use of N-chlorosuccinimide (NCS) under mild conditions provides a more gentle reaction system for converting sulfonyl hydrazides into sulfonyl chlorides. nih.gov

These emerging "green" methodologies align with the principles of sustainable chemistry, aiming to minimize waste and hazard at the source. epa.gov The application of such processes to the industrial-scale production of this compound could dramatically reduce its environmental footprint. epa.govepa.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even design novel molecules with desired properties, thereby saving significant time and resources. nih.govresearchgate.net

For this compound, AI and ML can be applied in several key areas:

Reaction Prediction and Optimization: ML models can be trained on existing reaction data to predict the success or failure of a reaction, estimate yields, and suggest optimal conditions (e.g., solvent, temperature, catalyst). chemrxiv.orgresearchgate.net This is particularly valuable for developing robust and efficient syntheses of this compound derivatives. Interpretable ML models can even generate "chemical reactivity flowcharts" to help chemists understand why certain reactions succeed while others fail. chemrxiv.orgnih.gov

Compound Design and Virtual Screening: AI algorithms can design novel derivatives of this compound in silico. By learning the relationship between chemical structure and biological activity (a process known as Quantitative Structure-Activity Relationship or QSAR), these models can generate new molecular structures predicted to have high potency against a specific biological target. nih.govresearchgate.net This accelerates the design phase of drug discovery.

Retrosynthesis Planning: AI-powered tools can propose complete synthetic pathways for complex target molecules derived from this compound. researchgate.netjrfglobal.com By working backward from the target molecule, these systems can identify potential starting materials and reaction steps, simplifying what is often a complex and time-consuming task for chemists. researchgate.net

The integration of AI and ML into the research and development pipeline for this compound and its derivatives holds immense potential to accelerate innovation and discovery. medium.com

Exploration of Novel Biological Targets for Derivatives Synthesized from this compound

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs across numerous therapeutic areas. nih.govmdpi.com Derivatives synthesized from this compound, particularly piperidine sulfonamides, are being actively investigated for their potential to interact with a wide array of novel biological targets. nih.gov

Recent research has identified promising activity for piperidine-containing compounds against several important targets, suggesting future avenues for derivatives of this compound:

Target Class/OrganismSpecific Target/DiseaseResearch Finding
Antimicrobial Plant Bacterial Pathogens (e.g., Xanthomonas oryzae)Sulfonamide derivatives containing a piperidine moiety showed potent antibacterial activity, with some compounds being significantly more effective than commercial agents. The proposed mechanism involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacterial folate biosynthesis. nih.gov
Antiviral Influenza VirusA series of piperidine-based derivatives were identified as potent inhibitors of various influenza virus strains, interfering with the early to middle stages of viral replication. rsc.org
Oncology Cathepsin KPiperidine-3-carboxamide derivatives were designed as potent inhibitors of Cathepsin K, a cysteine protease implicated in bone resorption and a target for osteoporosis treatment. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2)Piperine-carboximidamide hybrids have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle and a target in cancer therapy. nih.gov
Neuroscience Sigma Receptors (S1R and S2R)Piperidine and piperazine (B1678402) derivatives have shown high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders. Computational studies have helped elucidate the binding modes of these compounds. rsc.orgnih.govacs.org
Metabolic Disease Inositol (B14025) Pyrophosphate Kinase (IPMK)A piperidine-containing compound was identified as a potent inhibitor of IPMK, revealing a novel metabolic signature in glioblastoma cells and offering a new tool to study inositol phosphate (B84403) signaling. acs.org

The structural versatility of the this compound scaffold allows for the systematic modification and optimization of derivatives to enhance potency and selectivity for these and other emerging biological targets. researchgate.net This exploration is a key driver in the ongoing effort to develop new and effective therapeutics.

Advanced Spectroscopic and Computational Techniques for Deeper Molecular Understanding

A profound understanding of a molecule's three-dimensional structure, conformational preferences, and dynamic behavior is critical for rational drug design and materials development. Advanced analytical techniques are providing unprecedented insights into the properties of this compound and its derivatives.

Advanced Spectroscopic Methods: While standard techniques like 1H NMR, IR, and mass spectrometry provide basic structural confirmation acdlabs.com, more sophisticated methods offer deeper understanding. numberanalytics.comacorn.works

Two-Dimensional NMR (2D NMR): Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity and spatial relationships between atoms, which is crucial for unambiguously determining the structure of complex derivatives. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS): This highly sensitive technique can be used to study the vibrational properties of molecules, for instance, when adsorbed onto surfaces, which is relevant for materials science applications. numberanalytics.com

Calorimetric Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) provide thermodynamic data on the binding interactions between piperidine derivatives and their biological targets, offering insights into the forces driving these interactions. mdpi.com

Computational Techniques: Molecular modeling and simulation have become indispensable tools for studying molecules at the atomic level.

Conformational Analysis: Computational studies can predict the stable conformations of the piperidine ring (e.g., chair, boat) and the orientation of the sulfonyl chloride group, which is essential for understanding its reactivity and how its derivatives interact with biological targets. acs.org

Molecular Docking and Dynamics: These methods simulate the binding of a ligand (a piperidine derivative) into the active site of a target protein. rsc.orgacs.org Docking predicts the likely binding pose, while molecular dynamics simulations reveal the stability of the complex and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. nih.gov These techniques are vital for structure-based drug design and for interpreting structure-activity relationship (SAR) data. nih.gov

The synergy between these advanced spectroscopic and computational methods allows researchers to build a comprehensive picture of this compound and its derivatives, guiding the design of new compounds with enhanced properties and functions.

Q & A

Q. What are the standard synthetic routes for Piperidine-4-sulfonyl chloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfonylation of the piperidine ring using chlorosulfonic acid or sulfuryl chloride. Key steps include:

  • Sulfonylation : Reacting piperidine with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation.
  • Quenching : Neutralizing excess acid with ice-water to isolate the sulfonyl chloride intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/hexane) to achieve >95% purity .
    Yield optimization requires precise stoichiometry (1:1.2 piperidine-to-sulfonating agent) and slow addition of reagents to avoid exothermic side reactions .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) identifies piperidine protons (δ 1.5–2.8 ppm) and sulfonyl chloride resonance (δ 3.4–3.6 ppm). ¹³C NMR confirms the sulfonyl group (δ 45–50 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 197.02 (calculated 197.04) for C₅H₁₀ClNO₂S .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) monitors purity, with retention time ~8.2 min .

Q. How should this compound be stored to maintain stability, and what degradation products form under improper conditions?

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis. Desiccants (silica gel) mitigate moisture ingress .
  • Degradation : Hydrolysis in humid conditions forms piperidine-4-sulfonic acid (confirmed via TLC, Rf 0.3 in methanol/chloroform). Thermal decomposition (>80°C) generates SO₂ and HCl, detectable by IR (peaks at 1360 cm⁻¹ and 750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation of piperidine derivatives to achieve high regioselectivity for the 4-position?

Regioselectivity challenges arise due to competing sulfonylation at the 3-position. Strategies include:

  • Steric Control : Bulky solvents (e.g., tert-butyl methyl ether) favor sulfonation at the less hindered 4-position.
  • Temperature Modulation : Lower temperatures (0°C) reduce kinetic competition, favoring 4-sulfonyl chloride formation (85% selectivity vs. 65% at 25°C) .
  • Catalysis : Lewis acids like AlCl₃ (5 mol%) enhance electrophilic attack at the 4-position, improving yields to 78% .

Q. What strategies resolve contradictions in reported reactivity of this compound with different nucleophiles under varying pH conditions?

Contradictory reactivity data (e.g., amine vs. alcohol nucleophiles) can be addressed by:

  • pH-Dependent Studies : At pH 7–8 (aqueous buffer), amines react preferentially (second-order rate constant k = 0.15 M⁻¹s⁻¹), while alcohols require pH >10 (e.g., NaOH/EtOH, k = 0.03 M⁻¹s⁻¹) .
  • Competition Experiments : Using equimolar nucleophiles (e.g., benzylamine vs. ethanol) with in-situ HPLC monitoring to quantify product ratios .

Q. How do structural modifications at the sulfonyl chloride group affect the compound's interactions with biological targets in medicinal chemistry?

  • Bioisosteric Replacement : Replacing –SO₂Cl with –SO₂NH₂ enhances solubility (logP reduction from 1.8 to 0.5) but reduces electrophilicity, impacting covalent binding to serine proteases (IC₅₀ increases from 12 nM to 480 nM) .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents on the piperidine ring increase reactivity with cysteine residues (e.g., in kinase targets), as shown by SPR binding assays (KD improvement from 8 µM to 120 nM) .

Data Contradiction Analysis

Q. Conflicting Reports on Solubility in Polar Solvents

  • Issue : Some studies report solubility in DMSO (200 mg/mL), while others note precipitation at 50 mg/mL.
  • Resolution : Purity analysis (HPLC) reveals impurities (e.g., sulfonic acid byproducts) reduce effective solubility. Recrystallization from acetone/water improves solubility to 180 mg/mL .

Q. Discrepancies in Biological Activity Across Assays

  • Example : Varying IC₅₀ values (10–100 nM) for PDE4 inhibition.
  • Methodological Adjustments : Standardize assay conditions (e.g., ATP concentration, pH 7.4) and use recombinant enzymes to minimize variability. SPR data show consistent KD values (±5%) under optimized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.